molecular formula C16H16ClNO2 B14193887 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one CAS No. 918785-07-6

4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one

Katalognummer: B14193887
CAS-Nummer: 918785-07-6
Molekulargewicht: 289.75 g/mol
InChI-Schlüssel: PCFIHBWVXSMKBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is an organic compound that features a chloroaniline group attached to a hydroxyphenylbutanone backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one typically involves the reaction of 4-chloroaniline with a suitable ketone precursor under controlled conditions. One common method involves the use of a palladium-catalyzed amination reaction, where 4-chloroaniline is reacted with a phenylbutanone derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted aniline derivatives.

Wirkmechanismus

The mechanism of action of 4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-(4-Chloroanilino)-1-hydroxy-3-phenylbutan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydroxyphenylbutanone backbone allows for additional interactions and modifications compared to simpler aniline derivatives .

Eigenschaften

CAS-Nummer

918785-07-6

Molekularformel

C16H16ClNO2

Molekulargewicht

289.75 g/mol

IUPAC-Name

4-(4-chloroanilino)-1-hydroxy-3-phenylbutan-2-one

InChI

InChI=1S/C16H16ClNO2/c17-13-6-8-14(9-7-13)18-10-15(16(20)11-19)12-4-2-1-3-5-12/h1-9,15,18-19H,10-11H2

InChI-Schlüssel

PCFIHBWVXSMKBG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(CNC2=CC=C(C=C2)Cl)C(=O)CO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.